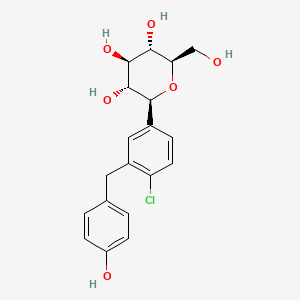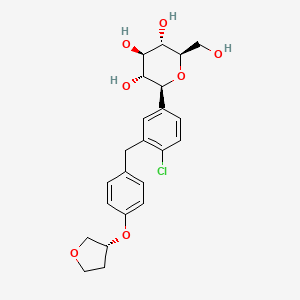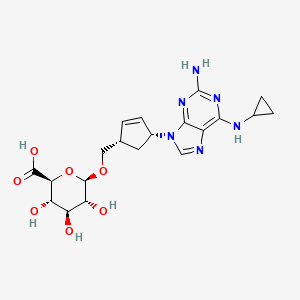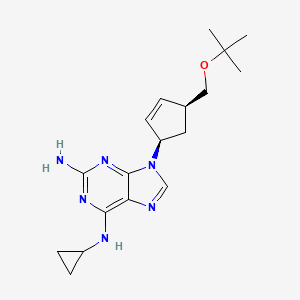
Candesartan Ciléxétil 2-Déséthoxy-2-hydroxy-2H-2-éthyl
Vue d'ensemble
Description
2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil is a pharmaceutical compound with the molecular formula C33 H34 N6 O6 and a molecular weight of 610.66 . It is part of the Candesartan Cilexetil API family .
Molecular Structure Analysis
The molecular structure of 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil consists of 33 carbon atoms, 34 hydrogen atoms, 6 nitrogen atoms, and 6 oxygen atoms . The average mass is 610.660 Da and the monoisotopic mass is 610.253967 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil include a molecular weight of 610.66 and a molecular formula of C33 H34 N6 O6 .Applications De Recherche Scientifique
- Candesartan Ciléxétil est un antagoniste de l'angiotensine II principalement utilisé pour traiter l'hypertension. Son impureté, Candesartan Ciléxétil 2-Déséthoxy-2-hydroxy-2H-2-éthyl, peut également jouer un rôle dans la compréhension de la régulation de la pression artérielle et des mécanismes associés {svg_1}.
- Les scientifiques utilisent This compound comme outil biochimique dans la recherche protéomique. Il peut servir de référence pour les méthodes analytiques ou de substrat pour les études enzymatiques {svg_2}.
Recherche sur l'hypertension
Recherche biochimique et protéomique
Mécanisme D'action
Target of Action
The primary target of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil, also known as Candesartan Cilexetil Impurity D, is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
As an angiotensin II receptor antagonist, this compound binds to the angiotensin II receptor and blocks the binding of angiotensin II . This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
Analyse Biochimique
Biochemical Properties
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound interacts with angiotensin II receptors, inhibiting their activity and thus preventing the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict . By blocking these receptors, 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil helps to relax blood vessels, thereby reducing blood pressure.
Cellular Effects
The effects of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving the renin-angiotensin system . It affects gene expression by downregulating the expression of genes associated with vasoconstriction and upregulating those involved in vasodilation. Additionally, 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil impacts cellular metabolism by altering the metabolic pathways related to energy production and utilization.
Molecular Mechanism
At the molecular level, 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil exerts its effects through specific binding interactions with angiotensin II receptors . By binding to these receptors, it inhibits the action of angiotensin II, leading to vasodilation and reduced blood pressure. This compound also influences enzyme activity, either inhibiting or activating specific enzymes involved in the renin-angiotensin system. Furthermore, it can induce changes in gene expression, promoting the expression of genes that favor vasodilation and suppressing those that lead to vasoconstriction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil in in vitro and in vivo studies has demonstrated sustained vasodilatory effects, although the extent of these effects may diminish with prolonged use.
Dosage Effects in Animal Models
The effects of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, it may induce toxic effects, including hypotension, dizziness, and renal impairment. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic effects.
Metabolic Pathways
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil is involved in several metabolic pathways, primarily those related to the renin-angiotensin system . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and renin, modulating their activity to regulate blood pressure. The compound also affects metabolic flux, altering the levels of metabolites involved in energy production and utilization.
Transport and Distribution
Within cells and tissues, 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring that it reaches its target sites effectively. The compound’s distribution is crucial for its therapeutic effects, as it needs to be present in sufficient concentrations at the angiotensin II receptors to exert its vasodilatory action.
Subcellular Localization
The subcellular localization of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil is essential for its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization to the plasma membrane, where angiotensin II receptors are situated, is critical for its inhibitory action on these receptors. Additionally, the compound may localize to other cellular compartments, influencing various biochemical processes and cellular functions.
Propriétés
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFUGQWQJEFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401100403 | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401100403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185256-03-4 | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185256-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185256034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401100403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DESETHOXY-2-OXO-2H-2-ETHYL CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01TN699E2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)








![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)

